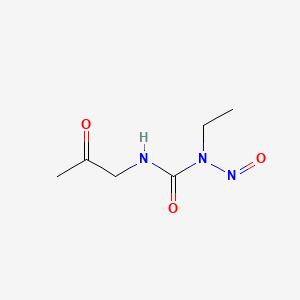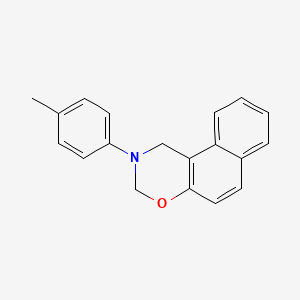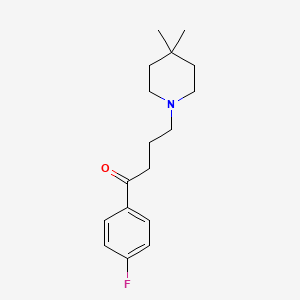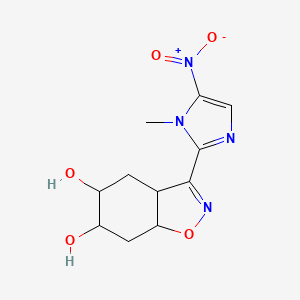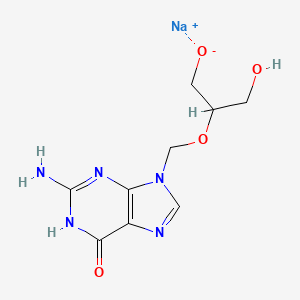
Nicotinic acid, pentyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nicotinic acid, pentyl ester can be synthesized through the esterification of nicotinic acid with pentanol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Nicotinic acid, pentyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to nicotinic acid and pentanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Transesterification: Alcohols and acid or base catalysts.
Major Products Formed:
Hydrolysis: Nicotinic acid and pentanol.
Reduction: Nicotinic acid and pentanol.
Transesterification: Different esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Nicotinic acid, pentyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other nicotinic acid derivatives.
Biology: Studied for its potential role in cellular metabolism and as a model compound for studying ester hydrolysis.
Medicine: Investigated for its potential therapeutic effects, including its role in lipid metabolism and cardiovascular health.
Industry: Used in the formulation of cosmetic products and as a flavoring agent in the food industry.
Mecanismo De Acción
The mechanism of action of nicotinic acid, pentyl ester involves its hydrolysis to release nicotinic acid, which is an active form of vitamin B3. Nicotinic acid exerts its effects by acting on specific receptors and pathways involved in lipid metabolism, including the inhibition of diacylglycerol acyltransferase-2, which reduces triglyceride synthesis and increases high-density lipoprotein levels .
Similar Compounds:
Methyl nicotinate: An ester of nicotinic acid and methanol, used for its vasodilatory effects.
Ethyl nicotinate: An ester of nicotinic acid and ethanol, with similar applications to methyl nicotinate.
Benzyl nicotinate: An ester of nicotinic acid and benzyl alcohol, used in topical formulations for its rubefacient properties.
Uniqueness: this compound is unique due to its longer alkyl chain, which may influence its solubility, bioavailability, and interaction with biological membranes compared to shorter-chain esters like methyl and ethyl nicotinate.
Propiedades
| 49558-04-5 | |
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
pentyl pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-2-3-4-8-14-11(13)10-6-5-7-12-9-10/h5-7,9H,2-4,8H2,1H3 |
Clave InChI |
SYIRQWIOOCVBTC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)C1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


